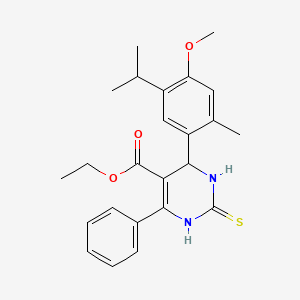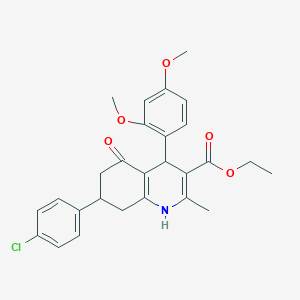
ethyl 4-(5-isopropyl-4-methoxy-2-methylphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into complex pyrimidine derivatives, like the one mentioned, often aims to explore novel therapeutic agents or materials with unique properties. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, serves as a backbone for many pharmaceuticals and agrochemicals. The addition of specific functional groups (e.g., ethyl, isopropyl, methoxy, methyl, phenyl, and thioxo groups) can significantly alter the chemical behavior, making it a candidate for varied applications in drug development and material science.
Synthesis Analysis
Synthesis of complex pyrimidine derivatives usually involves multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining an aldehyde, β-keto ester, and urea or thiourea to form dihydropyrimidinones. Variations in substituents and reaction conditions allow for the synthesis of a wide range of substituted pyrimidines. For example, the synthesis of related compounds often utilizes condensation reactions facilitated by catalysts or under specific conditions to achieve high yields and purity (Hocková et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is commonly determined using spectroscopic methods (IR, NMR) and crystallography. These techniques provide insights into the arrangement of atoms, functional groups, and overall geometry of the molecule. X-ray crystallography, in particular, can offer detailed information on the molecular and crystal structure, revealing the conformation and relative positioning of the various substituents around the pyrimidine core (Nagarajaiah & Begum, 2012).
Propriétés
IUPAC Name |
ethyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-6-29-23(27)20-21(16-10-8-7-9-11-16)25-24(30)26-22(20)18-13-17(14(2)3)19(28-5)12-15(18)4/h7-14,22H,6H2,1-5H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGMRDRTYCMFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4977675.png)


![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)
![4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4977716.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)